3-Amino-2,3-dimethylbutan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

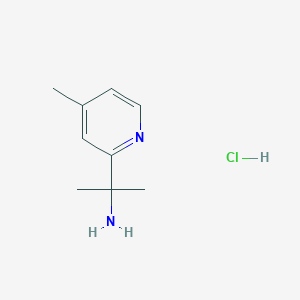

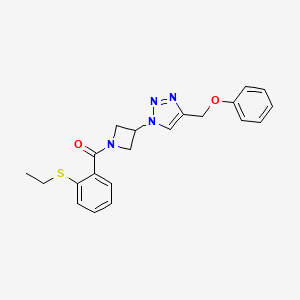

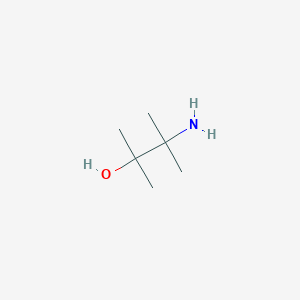

3-Amino-2,3-dimethylbutan-2-ol, also known as 3-Amino-2,3-dimethyl-2-butanol, is a chemical compound with the molecular formula C6H15NO . It is an isomer of hexanol and a secondary alcohol . It is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one .

Synthesis Analysis

The synthesis of this compound involves diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .Molecular Structure Analysis

The molecular structure of this compound consists of a butanol backbone with two methyl groups and an amino group attached .Chemical Reactions Analysis

This compound undergoes diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . This is followed by reduction of the carbonyl group to obtain 3,3-dimethylbutan-2-ol . Dehydration then occurs to obtain 2,3-dimethylbut-2-ene .Physical and Chemical Properties Analysis

This compound has a molecular weight of 117.19 . It is a hydrochloride with a melting point of 78-80°C . It is a powder in physical form .Applications De Recherche Scientifique

Catalytic Processes and Reaction Kinetics

Research has explored the catalysis by hydrogen halides in the gas phase, focusing on the decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide. This study reveals insights into reaction rates, Arrhenius parameters, and the influence of substitutions at specific carbon atoms on the reaction kinetics, offering a deeper understanding of the catalytic processes involving dimethylbutanol derivatives (Rl Johnson & V. Stimson, 1968).

Thermal Decomposition and Stability

The kinetics and mechanisms of thermal decomposition for compounds structurally similar to 3-Amino-2,3-dimethylbutan-2-ol have been investigated, providing valuable information on the stability and decomposition pathways of these compounds. Studies on 2,3-epoxy-2,3-dimethylbutane using RRKM theory offer insights into the energy profiles, rate constants, and branching ratios of thermal decomposition processes (A. Shiroudi & E. Zahedi, 2016).

Synthesis and Asymmetric Catalysis

Research on the synthesis of related compounds, such as the preparation of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol, showcases the application of these substances in asymmetric synthesis and catalysis. This study particularly highlights the optimization of catalyst enantiopurity and loading for achieving high product yield and enantiopurity in reactions, demonstrating the potential of dimethylbutanol derivatives in synthetic organic chemistry (D. W. Hoard et al., 1999).

Physical Properties and Dynamics

The investigation into the dynamics of dimethylbutanols in various phases, including plastic crystalline phases, by field cycling 1H NMR relaxometry, sheds light on the solid-state polymorphism, molecular motions, and self-diffusion coefficients of these compounds. Such studies are crucial for understanding the material properties and potential applications of dimethylbutanol derivatives in various scientific and industrial contexts (E. Carignani et al., 2018).

Safety and Hazards

The safety data sheet for 3,3-Dimethylbutan-2-ol, a similar compound, indicates that it is a flammable liquid and vapor. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .

Mécanisme D'action

Target of Action

It’s known that this compound has an amino group (-nh2) attached to the third carbon, two methyl groups attached to the second and third carbons, and a hydroxyl group (-oh) attached to the second carbon of a butane backbone . These functional groups may interact with various biological targets.

Mode of Action

The mode of action of 3-Amino-2,3-dimethylbutan-2-ol involves several steps. Initially, it is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .

Biochemical Pathways

It’s known that this compound can undergo a dehydration reaction, losing a molecule of water (h2o) to form an alkene .

Pharmacokinetics

Its molecular weight (11719 g/mol) and boiling point (70°C at 760 mmHg) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action involve the formation of 2,3-dimethylbut-1-ene, as the elimination typically follows the Zaitsev rule, which favors the formation of the more substituted, and thus more stable, alkene .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature and pH. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, it should be stored in a well-ventilated place and kept cool .

Propriétés

IUPAC Name |

3-amino-2,3-dimethylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSQDNCDEHVGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)